
2-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
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Overview
Description
2-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-methylthiazole with glycidol under acidic conditions to introduce the hydroxy group, followed by oxidation to form the propanoic acid group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form thiazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Formation of 2-oxo-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid.
Reduction: Formation of 2-hydroxy-3-(4-methyl-1,3-thiazolidin-2-yl)propanoic acid.
Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
2-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)butanoic acid: Similar structure but with an additional carbon in the side chain.
2-Hydroxy-3-(4-ethyl-1,3-thiazol-2-yl)propanoic acid: Similar structure but with an ethyl group instead of a methyl group on the thiazole ring.
2-Hydroxy-3-(4-methyl-1,3-oxazol-2-yl)propanoic acid: Similar structure but with an oxygen atom replacing the sulfur atom in the ring.
Uniqueness: 2-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid is unique due to the presence of the thiazole ring, which imparts specific chemical and biological properties.
Biological Activity
2-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid (CAS No. 1510044-84-4) is a compound of interest due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, antiviral, and potential therapeutic effects, supported by data from various studies and case analyses.
- Molecular Formula : C7H9NO3S
- Molecular Weight : 187.22 g/mol
- Structure : The compound features a hydroxyl group and a thiazole ring, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various thiazole derivatives found that compounds with similar structures demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound Name | MIC (mg/mL) | Target Organism |
---|---|---|
Thiazole A | 0.0039 | S. aureus |
Thiazole B | 0.025 | E. coli |
Thiazole C | 0.015 | Pseudomonas aeruginosa |
Antiviral Activity
The compound's antiviral potential has also been explored. A review highlighted the effectiveness of thiazole derivatives in combating viral infections, particularly against herpes simplex virus (HSV). Compounds similar to this compound were shown to possess IC50 values in the low micromolar range, indicating strong antiviral activity .
Table 2: Antiviral Efficacy of Related Compounds
Compound Name | IC50 (µM) | Virus Type |
---|---|---|
Compound X | 5 | HSV |
Compound Y | 10 | VSV |
Compound Z | 8 | Mayaro virus |
Case Studies
- Antimicrobial Study : In a comparative study of various thiazole derivatives, researchers found that those containing the hydroxyl group exhibited enhanced antibacterial activity compared to their non-hydroxylated counterparts. The study concluded that the presence of the hydroxyl group is crucial for the increased activity against bacterial strains .
- Antiviral Research : Another case study focused on the effect of thiazole derivatives on HSV infection in vitro. The results indicated that compounds with structural similarities to this compound significantly reduced viral replication in infected cell lines .
Properties
Molecular Formula |
C7H9NO3S |
---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO3S/c1-4-3-12-6(8-4)2-5(9)7(10)11/h3,5,9H,2H2,1H3,(H,10,11) |
InChI Key |
WLZBWUFGDGJZQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CC(C(=O)O)O |
Origin of Product |
United States |
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